molecular formula C11H14N2O B12996717 2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B12996717
M. Wt: 190.24 g/mol
InChI Key: VQFOXGCVYOHXLQ-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(6-Methylpyridin-2-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(6-Methylpyridin-2-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyrrolidine and a pyridine ring, which can confer distinct chemical and biological properties. The methyl group at the 6-position of the pyridine ring can also influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-2-5-10(12-9)11-6-3-7-13(11)8-14/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

VQFOXGCVYOHXLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2C=O

Origin of Product

United States

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